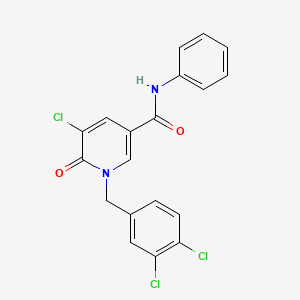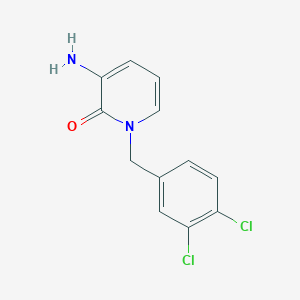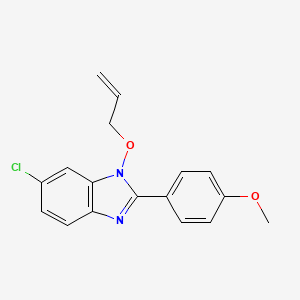![molecular formula C22H15Cl2F3N6O2 B3036997 [[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate CAS No. 400089-13-6](/img/structure/B3036997.png)
[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate
Vue d'ensemble
Description
The compound 1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-one is a heterocyclic compound . It has a molecular weight of 369.73 . The IUPAC name for this compound is 1-(8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidin-4-one .
Synthesis Analysis
The synthesis of this compound involves the use of Cbz-protected piperazinones . After cyclization, the protecting group is removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker . To facilitate purification of the product, a slight excess of reactant VIII can be used (molar ratio of VIII to sulfonylation reagent = 1.1:1), which avoids the generation of by-products from sulfonylation of indole residues as much as possible .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.73 . It is stored at a temperature of 28°C .
Applications De Recherche Scientifique
Antidepressant Potential
A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which include compounds structurally related to [[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate, have been investigated for their potential as rapid-acting antidepressants. These compounds show promising activity in behavioral models of depression in rats and are also potent adenosine receptor antagonists, making them candidates for therapeutic use in depression treatment (Sarges et al., 1990).
Antimicrobial Activity
Compounds in the triazoloquinoxaline family, including those similar to [[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate, have shown antimicrobial activity. This includes derivatives such as 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines, which have been found to exhibit significant antibacterial effects compared to standard treatments like tetracycline (Badran, Abouzid, & Hussein, 2003).
Adenosine Receptor Antagonism
Studies have identified that 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines, closely related to [[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate, are highly potent antagonists at A1 and A3 adenosine receptors. These compounds have been synthesized and tested, revealing potential applications in neurological research and therapy (Catarzi et al., 2005).
Anticancer Activity
A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including structures akin to [[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate, have been synthesized and investigated for anticancer activity. These compounds have shown efficacy against human neuroblastoma and colon carcinoma cell lines, indicating potential for cancer treatment (Reddy et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
[[1-[8-chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N6O2/c23-13-3-1-12(2-4-13)20(34)35-31-15-7-9-32(10-8-15)18-19-29-30-21(22(25,26)27)33(19)17-11-14(24)5-6-16(17)28-18/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJMBLLICPPELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(C=C(C=C4)Cl)N5C3=NN=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[1-[8-Chloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]piperidin-4-ylidene]amino] 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B3036915.png)


![3,4-dichloro-N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B3036922.png)

![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036926.png)
![1-[(4-bromobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3036927.png)
![4-[(2,4-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3036931.png)

![Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B3036933.png)

![[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate](/img/structure/B3036935.png)
